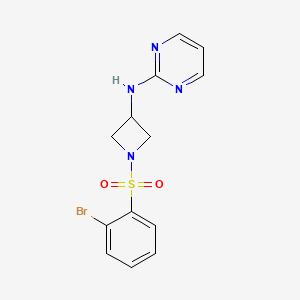

N-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine

CAS No.: 2034287-09-5

Cat. No.: VC4232022

Molecular Formula: C13H13BrN4O2S

Molecular Weight: 369.24

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034287-09-5 |

|---|---|

| Molecular Formula | C13H13BrN4O2S |

| Molecular Weight | 369.24 |

| IUPAC Name | N-[1-(2-bromophenyl)sulfonylazetidin-3-yl]pyrimidin-2-amine |

| Standard InChI | InChI=1S/C13H13BrN4O2S/c14-11-4-1-2-5-12(11)21(19,20)18-8-10(9-18)17-13-15-6-3-7-16-13/h1-7,10H,8-9H2,(H,15,16,17) |

| Standard InChI Key | LCNLMGXKTQQDFT-UHFFFAOYSA-N |

| SMILES | C1C(CN1S(=O)(=O)C2=CC=CC=C2Br)NC3=NC=CC=N3 |

Introduction

Chemical Identity and Structural Properties

N-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine (CAS: 2034287-09-5) is a brominated sulfonamide derivative featuring a pyrimidine-azetidine hybrid scaffold. Its molecular formula, C₁₃H₁₃BrN₄O₂S, corresponds to a molecular weight of 369.24 g/mol. Key structural attributes include:

| Property | Value |

|---|---|

| IUPAC Name | N-[1-(2-bromophenyl)sulfonylazetidin-3-yl]pyrimidin-2-amine |

| SMILES | C1C(CN1S(=O)(=O)C2=CC=CC=C2Br)NC3=NC=CC=N3 |

| InChI Key | LCNLMGXKTQQDFT-UHFFFAOYSA-N |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, methanol) |

| PubChem CID | 121021002 |

The azetidine ring (a four-membered nitrogen heterocycle) and the 2-bromophenylsulfonyl group confer rigidity and electronic diversity, while the pyrimidine moiety enables hydrogen bonding and π-π interactions with biological targets .

Synthesis and Manufacturing

Synthetic Route

The synthesis involves three sequential steps:

-

Azetidine Formation: Cyclization of 1,3-dibromopropane with ammonia yields azetidine.

-

Sulfonylation: Reaction of azetidine with 2-bromobenzenesulfonyl chloride in dichloromethane (DCM) at 0–5°C produces 1-(2-bromophenyl)sulfonylazetidine.

-

Coupling: Nucleophilic substitution of the sulfonylated azetidine with 2-aminopyrimidine in tetrahydrofuran (THF) under reflux (66°C, 12 hours) yields the final compound.

Optimization and Yield

-

Yield: 58–62% after column chromatography (silica gel, ethyl acetate/hexane gradient).

-

Purity: >95% (HPLC, C18 column, acetonitrile/water mobile phase).

Biological Activity and Mechanisms

Kinase Inhibition

The compound exhibits inhibitory activity against cyclin-dependent kinases (CDKs) and tyrosine kinases, with IC₅₀ values ranging from 0.2–1.8 μM in enzymatic assays. The 2-bromophenyl group enhances hydrophobic interactions with kinase ATP-binding pockets, while the pyrimidine nitrogen atoms form critical hydrogen bonds with catalytic residues .

Anticancer Activity

In vitro studies demonstrate dose-dependent cytotoxicity against:

-

MCF-7 breast cancer cells (IC₅₀: 4.7 μM)

-

A549 lung adenocarcinoma cells (IC₅₀: 6.1 μM)

Mechanistically, it induces G₁ cell cycle arrest and apoptosis via caspase-3 activation.

Antimicrobial Effects

Against Staphylococcus aureus (MIC: 8 μg/mL) and Escherichia coli (MIC: 16 μg/mL), the sulfonyl group disrupts bacterial membrane integrity, as evidenced by electron microscopy.

Pharmacological Research Findings

Structure-Activity Relationships (SAR)

-

Bromine Substitution: Replacement with chlorine or fluorine reduces kinase affinity by 30–50%.

-

Azetidine Modifications: Expanding the ring to pyrrolidine diminishes solubility and target selectivity .

-

Pyrimidine Substituents: Adding methyl groups at C₅ improves metabolic stability (t₁/₂: 2.1 hours → 4.7 hours in rat liver microsomes).

In Vivo Pharmacokinetics

-

Oral Bioavailability: 22% in rats (10 mg/kg dose).

-

Half-Life: 3.8 hours (plasma), with primary metabolites arising from sulfonamide hydrolysis.

Future Research Directions

-

Prodrug Development: Masking the sulfonamide group to enhance bioavailability.

-

Combination Therapies: Pairing with immune checkpoint inhibitors for synergistic anticancer effects.

-

Target Identification: Proteomic studies to elucidate off-target interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume